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Flavonoid | Context

Key Experimental Findings &
Efficacy

Model Used

Reference
| Source

Isoschaftoside (Anti-
senescence)

Isoschaftoside
(Neuroinflammation)

Isoschaftoside
(NAFLD/Macrophage
Polarization)

Most significant ROS reduction in
senescent cells; restored
mitochondrial function; reduced
glycolysis dependence;
downregulated RAC2 and
LINC00294.

Dose-dependent inhibition of NO
production; significantly reduced
iINOS, TNF-q, IL-13, COX2;
suppressed HIF-1a and glycolytic
enzymes.

Ameliorated liver inflammation;
suppressed M1 macrophage
markers (CD antigens, TLRs,
chemokines); reduced TNF-a
release during M1 polarization.

Human diploid
fibroblast senescent
cells

LPS-induced BV-2
microglial cells

High-fat diet mouse
model; LPS-
stimulated
macrophage cells

[1]

[2]

[3]
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Key Experimental Findings & Reference
Flavonoid /| Context y P 9 Model Used

Efficacy | Source
Isoquercitrin (1Q) Outperformed Quercetin: better Angiotensin II- [4]

(Heart Failure)

Quercetin (Que) (Heart
Failure)

Astragalin (Anti-

cell viability, stronger ROS reduction,
superior inhibition of apoptosis (Bax,
Caspase-3) and inflammation (p-
ERK, p-JNK, p-P38).

Effective, but less potent than
Isoquercitrin in promoting cell
viability, decreasing ROS, and
regulating apoptotic/inflammatory
pathways.

Significantly reduced ROS, but was

induced H9c2
cardiomyocytes;
mouse heart failure
model

Angiotensin Il-
induced H9c2
cardiomyocytes;
mouse heart failure
model

Human diploid

[4]

[1]

senescence) not selected as the lead candidate in  fibroblast senescent
the screening. cells
Skullcapflavone Il Did not cause noticeable ROS Human diploid [1]

(Anti-senescence)

2'-Hydroxygenistein
(Anti-senescence)

changes.

Increased ROS levels compared to
control.

fibroblast senescent
cells

Human diploid
fibroblast senescent
cells

[1]

Key Experimental Methodologies

The conclusions in the table above are drawn from robust experimental designs. Here are the core

methodologies used in the cited studies.

¢ Cellular Senescence Model (for [1]): Human diploid fibroblasts were induced into senescence.
Cells were treated with flavonoids (4 pM for initial screening, 1 uM for optimized Isoschaftoside) for
12 days. Reactive Oxygen Species (ROS) were measured using fluorescence-activated cell sorting
(FACS) after staining with DHR123. Cell proliferation was assessed via DNA content assay, and cell
viability was monitored with a Cedex HiRes Analyzer.
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e Cardiomyocyte Apoptosis & Inflammation Model (for [4]): H9c2 rat cardiomyocytes were treated
with Angiotensin Il (Ang II) to induce injury. Cell viability was assessed with the CCK-8 assay.
Intracellular ROS were measured using the fluorescent probe DCFH-DA and analyzed by flow
cytometry. Apoptosis was evaluated via Hoechst 33342 and Propidium lodide (PI) staining. Protein
expression of apoptotic (Bax, Bcl-2, Caspase-3, CytoC) and inflammatory (p-ERK, p-JNK, p-P38)
markers was analyzed by Western Blot (WB).

¢ Neuroinflammation Model (for [2]): BV-2 murine microglial cells were stimulated with
Lipopolysaccharide (LPS) to induce inflammation. Nitric oxide (NO) production in the supernatant
was measured using the Griess reagent. The protein expression of inflammatory mediators (iNOS,
TNF-q, IL-13, COX2) and metabolic proteins (HIF-1a, HK2, PFKFB3) was determined by Western
Blot (WB) and immunofluorescence.

¢ In Vivo NAFLD Model (for [3]): A mouse model of NAFLD was established by feeding a high-fat diet.
Mice were orally administered Isoschaftoside (50 uM in drinking water) or fig leaf tea extract for 12
weeks. Liver inflammation was assessed histologically. Gene expression of M1 macrophage
markers was analyzed. In vitro, the effect on macrophage polarization was tested by measuring
TNF-a release from LPS-stimulated cells.

Mechanisms of Action and Signaling Pathways

The efficacy of Iseschaftoside can be traced to its interaction with specific molecular pathways. The

following diagram synthesizes its key mechanisms of action across the different studies.

The diagram above illustrates the multi-target nature of Iseschaftoside. Here is a deeper explanation of these

mechanisms:

¢ Unique C-Glycosyl Structure: Unlike many flavonoids connected via O-glycosidic bonds,
Isoschaftoside is a C-glycosyl flavonoid [2]. The carbon-carbon bond between the sugar and the
aglycone makes it more resistant to acid hydrolysis and enzymatic degradation, potentially leading to
better metabolic stability and bioavailability.

e Comparative Advantage of Glycosylation: The comparison between Isoquercitrin (a glycoside)
and Quercetin (an aglycone) supports this principle. Isoquercitrin demonstrated stronger efficacy in
reducing ROS and apoptosis, which was attributed to its ~4 times greater water solubility and
higher bioavailability compared to Quercetin [4]. This suggests that the glycosylated form of
Isoschaftoside may similarly contribute to its potency.

Conclusion for Research and Development
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In summary, the current data positions Isoschaftoside as a highly promising flavonoid for therapeutic

development, particularly in areas driven by oxidative stress, aberrant metabolism, and inflammation.

¢ Its core strengths lie in its potent ROS-scavenging ability, unique mechanism of targeting
mitochondrial senescence via RAC2/LINC00294, and its capacity to inhibit the HIF-1a-mediated
metabolic reprogramming that fuels inflammation.

e For researchers, the next critical steps involve further pharmacokinetic and ADME (Absorption,
Distribution, Metabolism, and Excretion) studies to fully capitalize on its therapeutic potential and
translate these compelling preclinical findings into clinical applications.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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